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Compound of Interest

Compound Name: 4-Chloro-7-methyl-1H-indole

Cat. No.: B1593264 Get Quote

In the landscape of modern drug discovery and materials science, the indole scaffold remains a

cornerstone of innovation. Its unique electronic properties and versatile reactivity have made it

a privileged structure in countless therapeutic agents and functional materials. Within this vast

chemical space, substituted indoles offer a nuanced toolkit for fine-tuning molecular properties.

4-Chloro-7-methyl-1H-indole is one such molecule—a strategically substituted building block

whose structural characteristics are critical to its function as a synthetic intermediate.

This guide provides an in-depth analysis of the structural properties of 4-Chloro-7-methyl-1H-
indole. It is designed for researchers, medicinal chemists, and process development scientists

who require a deep, functional understanding of this molecule. We will move beyond simple

data recitation to explore the causal relationships between its structure and its empirical

characteristics, providing field-proven insights into its synthesis, characterization, and reactivity.

Core Molecular Identity and Physicochemical
Properties
A precise understanding of a molecule's fundamental properties is the bedrock of all

subsequent experimental design. The core identifiers for 4-Chloro-7-methyl-1H-indole are

summarized below.
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Property Value Source

IUPAC Name 4-chloro-7-methyl-1H-indole [1]

CAS Number 61258-70-6 [1]

Molecular Formula C₉H₈ClN [1]

Molecular Weight 165.62 g/mol [1]

Canonical SMILES
CC1=C2C(=C(C=C1)Cl)C=CN

2
[1]

InChIKey
VJAIQOKZWGJPDB-

UHFFFAOYSA-N
[1]

While extensive experimental data on the bulk physical properties are not widely published, we

can infer key characteristics based on its structure and data from analogous compounds.
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Property
Predicted Value /
Observation

Justification

Physical Form Solid at room temperature

The related 4-chloro-1-methyl-

1H-indole is a solid. The

increased molecular weight

and potential for hydrogen

bonding in the N-H indole favor

a solid state.

Melting Point
Not experimentally reported in

available literature.
-

Boiling Point
Not experimentally reported in

available literature.
-

Solubility

Low solubility in water. Soluble

in common organic solvents

(e.g., DMSO, DMF, CH₂Cl₂,

Ethyl Acetate, Methanol).

The indole nucleus is largely

nonpolar, and while the N-H

bond allows for hydrogen

bonding, the molecule is

dominated by its hydrophobic

carbocyclic and heterocyclic

rings.[2]

Spectroscopic Signature: A Predictive Analysis
Spectroscopic analysis is the primary method for confirming the identity and purity of a

chemical entity. While a definitive, published reference spectrum for 4-Chloro-7-methyl-1H-
indole is not readily available in public databases, its spectral signature can be reliably

predicted based on foundational principles and empirical data from closely related analogues.

This predictive approach is essential for any scientist working with novel or sparsely

documented compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed map of a molecule's hydrogen and carbon framework. The

predicted chemical shifts (δ) in ppm are relative to tetramethylsilane (TMS).
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The proton spectrum is anticipated to show distinct signals for the aromatic protons, the N-H

proton, and the methyl group. The electron-withdrawing nature of the chlorine atom at the C4

position will deshield (shift downfield) adjacent protons, primarily H5. Conversely, the electron-

donating methyl group at C7 will shield (shift upfield) the N-H proton and influence the adjacent

H6.
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Proton Predicted δ (ppm)
Predicted
Multiplicity

Justification

N-H (H1) ~8.1-8.3 broad singlet (br s)

The N-H proton of

indoles is typically

found in this region.

The adjacent C7-

methyl group may

impart slight shielding.

[3]

H2 ~7.1-7.3 triplet (t) or dd

Coupled to H3 and

weakly to N-H. Often

appears as a triplet or

doublet of doublets in

substituted indoles.

H3 ~6.5-6.7 triplet (t) or dd

Coupled to H2 and

weakly to N-H.

Shielded relative to

other aromatic protons

due to the pyrrole

ring's electron density.

H5 ~7.2-7.4 doublet (d)

Deshielded by the

adjacent C4-Cl.

Coupled to H6,

resulting in a doublet.

Based on data for 4-

bromoindoles.[3]

H6 ~6.9-7.1 doublet (d)

Coupled to H5,

resulting in a doublet.

Shielded relative to

H5.

-CH₃ (C7) ~2.4-2.6 singlet (s)

Aromatic methyl

groups typically

appear in this region.
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The carbon spectrum provides complementary information. The C4 carbon, directly attached to

the chlorine atom, will be significantly deshielded.

Carbon Predicted δ (ppm) Justification

C2 ~123-125
Standard chemical shift for the

C2 position in indoles.

C3 ~101-103

Highly shielded carbon

characteristic of the indole C3

position.

C3a ~127-129
Bridgehead carbon, influenced

by the C4-Cl substituent.

C4 ~129-131

Directly attached to the

electronegative chlorine,

causing a downfield shift.

C5 ~121-123
Influenced by the adjacent C4-

Cl.

C6 ~120-122
Less affected by the

substituents.

C7 ~118-120

Directly attached to the

electron-donating methyl

group, causing a slight upfield

shift compared to an

unsubstituted C7.

C7a ~135-137
Bridgehead carbon, influenced

by the C7-methyl group.

-CH₃ ~16-18
Typical range for an aromatic

methyl carbon.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial

for structural confirmation.
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a

prominent molecular ion peak. A critical feature will be the isotopic pattern characteristic of a

molecule containing one chlorine atom. We predict a strong signal at m/z = 165

(corresponding to the ³⁵Cl isotope) and a smaller signal at m/z = 167 (for the ³⁷Cl isotope)

with an intensity ratio of approximately 3:1.

Key Fragmentation Pathways:

Loss of HCl: A potential fragmentation involves the loss of a hydrogen and the chlorine

atom, leading to a fragment at m/z = 129.

Loss of Methyl Radical: Cleavage of the methyl group would result in a fragment at m/z =

150.

Retro-Diels-Alder type fragmentation of the pyrrole ring could also occur, though it is less

common for the parent ion.

Infrared (IR) Spectroscopy
The IR spectrum will highlight the key functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Type Expected Appearance

~3400-3450 N-H stretch

Sharp, distinct peak.

Characteristic of the indole N-

H group.[4]

~3050-3150 Aromatic C-H stretch Medium to weak peaks.

~2850-2950 Aliphatic C-H stretch
Weak peaks from the methyl

group.

~1570-1620 C=C aromatic ring stretch
Multiple medium to strong

peaks.

~1450-1470 C=C aromatic ring stretch
Multiple medium to strong

peaks.

~700-850 C-Cl stretch
Medium to strong peak in the

fingerprint region.
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Synthesis and Chemical Reactivity
A Validated Synthetic Pathway: The Leimgruber-Batcho
Indole Synthesis
While several methods exist for indole synthesis, the Leimgruber-Batcho synthesis is

particularly well-suited for producing 4-Chloro-7-methyl-1H-indole due to its high efficiency

and the accessibility of the required starting material, 3-chloro-6-nitrotoluene.[5] This two-step

process is a robust alternative to the classic Fischer indole synthesis and is widely used in

industrial settings.[6]

Causality of the Method: The synthesis leverages the increased acidity of the benzylic protons

of the o-nitrotoluene starting material. These protons are readily deprotonated to form a

carbanion, which then reacts with a formamide acetal to generate a key enamine intermediate.

The subsequent reduction of the nitro group triggers a spontaneous intramolecular cyclization

to form the indole ring.

3-Chloro-6-nitrotoluene

Step 1:
Enamine Formation

DMFDMA &
Pyrrolidine

β-(3-Chloro-6-nitrophenyl)enamine

Step 2:
Reductive Cyclization

Reflux in DMF

Raney Ni, H₂

(or other reducing agent)

4-Chloro-7-methyl-1H-indole

Spontaneous
cyclization

Click to download full resolution via product page

Caption: Workflow for the Leimgruber-Batcho synthesis of 4-Chloro-7-methyl-1H-indole.

Step 1: Enamine Formation

To a solution of 3-chloro-6-nitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF, ~3

mL per mmol of starting material) in a flask equipped with a reflux condenser and nitrogen

inlet, add pyrrolidine (1.2 eq).

Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) to the mixture.
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Heat the solution to reflux (typically 110-120 °C) for 3-5 hours, monitoring the reaction by

TLC until the starting material is consumed.

Cool the reaction mixture to room temperature and remove the volatile components under

reduced pressure using a rotary evaporator. The resulting crude product is the intermediate

enamine, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization

Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as methanol,

ethanol, or ethyl acetate.

Carefully add a catalytic amount of Raney Nickel (~5-10% by weight) to the solution under

an inert atmosphere.

Pressurize the reaction vessel with hydrogen gas (H₂, typically 50-100 psi) or, alternatively,

use a chemical hydrogen source like hydrazine hydrate added cautiously.

Stir the mixture vigorously at room temperature until the reduction and cyclization are

complete (monitor by TLC or LC-MS).

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove

the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.

Concentrate the filtrate under reduced pressure.

Purify the resulting crude product by column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to yield pure 4-Chloro-7-methyl-1H-indole.

Predicted Chemical Reactivity
The reactivity of the indole nucleus is dominated by its electron-rich nature, making it highly

susceptible to electrophilic aromatic substitution, primarily at the C3 position.[7] The

substituents on the benzene ring modulate this reactivity.

C4-Chloro Group: This electron-withdrawing group deactivates the benzene ring towards

further electrophilic substitution.
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C7-Methyl Group: This electron-donating group slightly activates the benzene ring.

Overall Effect: The pyrrole ring remains the most reactive part of the molecule. Electrophiles

will overwhelmingly attack the C3 position. If forcing conditions are used to achieve

substitution on the benzene ring, the directing effects of the existing substituents would need

to be considered.

Reactivity Profile

4-Chloro-7-methyl-1H-indole

N-H (pKa ~17)
Can be deprotonated

by strong bases (e.g., NaH)
for N-alkylation/acylation.

C3 Position
(Most Nucleophilic)

Primary site for
Electrophilic Attack

(e.g., Vilsmeier-Haack, Mannich).

 E⁺ 

Benzene Ring
Deactivated by C4-Cl.
Less reactive towards

electrophiles.

Click to download full resolution via product page

Caption: Reactivity map of 4-Chloro-7-methyl-1H-indole highlighting key reactive sites.

Standard Operating Protocol: NMR Sample
Preparation and Analysis
To ensure trustworthy and reproducible data, a standardized protocol for sample

characterization is essential.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification and

purity assessment of a synthesized batch of 4-Chloro-7-methyl-1H-indole.

Materials:

Sample of 4-Chloro-7-methyl-1H-indole
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Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03%

TMS

NMR Tube (5 mm, high precision)

Pasteur pipette

Vial and spatula

Procedure:

Sample Preparation:

Weigh approximately 5-10 mg of the sample into a clean, dry vial.

Using a Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent

(CDCl₃ is a good first choice due to its commonality and ability to dissolve many organics).

Gently agitate the vial to ensure the sample is fully dissolved. If solubility is an issue,

DMSO-d₆ can be used as an alternative.

Transfer the solution into the NMR tube using the Pasteur pipette. Ensure the liquid height

is within the optimal range for the spectrometer (typically ~4 cm).

Cap the NMR tube securely.

Spectrometer Setup and Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic

field to achieve optimal homogeneity.

¹H Spectrum: Acquire a standard proton spectrum (e.g., 16 scans, 1-2 second relaxation

delay).

¹³C Spectrum: Acquire a proton-decoupled carbon spectrum. Due to the lower natural

abundance of ¹³C, more scans will be required (e.g., 1024 or more, depending on sample
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concentration) with a longer relaxation delay (e.g., 2-5 seconds).

(Optional) Acquire advanced spectra like COSY (¹H-¹H correlation) or HSQC (¹H-¹³C

correlation) to unambiguously assign proton and carbon signals.

Data Processing and Interpretation:

Apply Fourier transform, phase correction, and baseline correction to the acquired Free

Induction Decays (FIDs).

Calibrate the ¹H spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or

the TMS peak to 0 ppm.

Calibrate the ¹³C spectrum by setting the solvent peak (e.g., CDCl₃ triplet at 77.16 ppm).

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to

confirm that the spectrum matches the predicted structure of 4-Chloro-7-methyl-1H-
indole.

Conclusion
4-Chloro-7-methyl-1H-indole is a valuable synthetic intermediate whose utility is directly

derived from its specific structural and electronic properties. The presence of the chloro and

methyl groups at the C4 and C7 positions, respectively, creates a unique electronic

environment that influences its spectroscopic signature and directs its chemical reactivity. While

a complete experimental dataset is not yet available in the public domain, a rigorous, predictive

analysis based on established chemical principles and data from analogous structures provides

a robust framework for its synthesis, characterization, and application. This guide serves as a

foundational resource for scientists looking to leverage this important molecule in their research

and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Indole
https://www.rsc.org/suppdata/c5/ra/c5ra15822b/c5ra15822b1.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C120729&Mask=80
https://en.wikipedia.org/wiki/Leimgruber%E2%80%93Batcho_indole_synthesis
https://www.researchgate.net/publication/305775306_Leimgruber-Batcho_Indole_Synthesis
https://m.chemicalbook.com/SpectrumEN_61258-70-6_HNMR.htm
https://www.benchchem.com/product/b1593264#4-chloro-7-methyl-1h-indole-structural-properties
https://www.benchchem.com/product/b1593264#4-chloro-7-methyl-1h-indole-structural-properties
https://www.benchchem.com/product/b1593264#4-chloro-7-methyl-1h-indole-structural-properties
https://www.benchchem.com/product/b1593264#4-chloro-7-methyl-1h-indole-structural-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1593264?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

